N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Overview
Description
N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H12N2O4S and its molecular weight is 316.33. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Properties
N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, as a compound, shares a structural relationship with benzothiazole derivatives, which are known for their broad spectrum of biological and electrochemical activities. These activities include antimicrobial, analgesic, anti-inflammatory, and anticancer properties. The chemistry of benzothiazoles is enriched with a variety of structural modifications that lead to significant biological applications. For instance, 2-arylbenzothiazoles are highlighted for their potential as antitumor agents, emphasizing the structural simplicity and ease of synthesis of benzothiazole derivatives for generating chemical libraries aimed at discovering new therapeutic agents (Boča, Jameson, & Linert, 2011).
Biological and Pharmacological Applications
Benzothiazole derivatives manifest a wide array of pharmacological activities, which include antimicrobial, analgesic, anti-inflammatory, and antitumor effects. The structural moiety of benzothiazoles is pivotal in the development of chemotherapeutic agents, with numerous studies highlighting their efficacy in treating various diseases. The structural versatility of benzothiazoles allows them to serve as ligands for different biomolecules, which is a significant factor in their medicinal chemistry applications. This has led to an increasing interest in benzothiazole-based compounds as potential therapeutic agents, particularly in cancer treatment. The therapeutic potential of benzothiazoles extends to their applications in antimicrobial, anti-inflammatory, and other biological activities, underscoring their importance in drug discovery and development (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Synthetic and Analytical Advances
Research into benzothiazoles has also explored their synthetic methodologies and analytical applications. The advancements in the synthesis and transformations of benzothiazole derivatives are notable, with modern approaches focusing on green chemistry principles and atom economy. These methods aim to develop biologically active and industrially demanded compounds through environmentally friendly processes. The review of modern trends in the chemistry of benzothiazoles since 2015 reveals new synthetic methods that are efficient, yield satisfactory products, and offer broad substrate scopes. This progress in benzothiazole chemistry not only facilitates the development of new drugs and materials but also provides new insights into synthetic approaches and patterns of reactivity (Zhilitskaya, Shainyan, & О. Yarosh, 2021).
Properties
IUPAC Name |
N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c18-14(16-11-6-2-1-3-7-11)10-17-15(19)12-8-4-5-9-13(12)22(17,20)21/h1-9H,10H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGDPBHAOMGZKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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